(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone
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Description
“(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone” is a chemical compound. It is a solid substance . The CAS Number for a similar compound, 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride, is 1263132-31-5 .
Molecular Structure Analysis
The InChI code for a similar compound, 1,1-difluoro-6-azaspiro[2.5]octane, is 1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H . This provides a representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Fluorination of Ketones
The use of specific reagents like Accufluor NFTh in methanol solvent has enabled direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, transforming various derivatives to the corresponding α-fluoro derivatives in high yield. This process is significant in the synthesis of fluorinated compounds, including derivatives similar to the chemical (Stavber, Jereb, & Zupan, 2002).
Synthesis and Biological Evaluation
Synthesizing derivatives of compounds with similar structures has been explored for potential antimicrobial activity. The synthesis involves a combination of specific reagents and catalysts, producing compounds evaluated for antimicrobial properties using methods like the cup plate method (Chaudhari, 2012).
Role of Reagents in Hydroxy Substituted Organic Molecules
Research on the reactivity of N–F class fluorinating reagents with hydroxy-substituted organic molecules has been conducted. These studies have implications for understanding the reagent structure's role in transformations and the synthesis of fluorinated organic compounds (Zupan, Iskra, & Stavber, 1995).
Metabolism of Strained Rings
Investigations into the metabolism of compounds with strained rings, such as AZD1979, which is structurally related to the compound , have revealed insights into glutathione-related metabolites formation. These findings contribute to understanding the biochemical pathways involved in the metabolism of such compounds (Li et al., 2019).
Nucleofuge in Azabicycloalkane Beta-halocarbamic Acid Esters
Studies have explored the role of Selectfluor as a nucleofuge in the hydrolysis of beta-anti-halides, particularly in N-alkoxycarbonyl derivatives of azabicycles. This research is crucial for understanding the chemical behavior of such compounds under different conditions (Krow et al., 2008).
properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-21-12-3-2-10(8-11(12)16)13(20)19-6-4-14(5-7-19)9-15(14,17)18/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPCPGVJSGFLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane |
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